molecular formula C24H19BrN2O2 B2412902 7-bromo-4-cinnamoyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 326018-11-5

7-bromo-4-cinnamoyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

Cat. No.: B2412902
CAS No.: 326018-11-5
M. Wt: 447.332
InChI Key: BJFNSENIJBLSQW-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-bromo-4-cinnamoyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a complex organic compound belonging to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a bromine atom, a cinnamoyl group, and a phenyl group attached to a benzodiazepine core. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties.

Preparation Methods

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

7-bromo-4-cinnamoyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders due to its benzodiazepine core.

    Industry: The compound is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 7-bromo-4-cinnamoyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one involves its interaction with specific molecular targets in the body. The compound binds to the gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative effects. The molecular pathways involved include the modulation of ion channels and neurotransmitter release .

Comparison with Similar Compounds

Similar compounds to 7-bromo-4-cinnamoyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one include other benzodiazepines such as diazepam, lorazepam, and clonazepam. These compounds share a similar benzodiazepine core but differ in their substituents, leading to variations in their pharmacological properties. The unique combination of the bromine atom, cinnamoyl group, and phenyl group in this compound distinguishes it from other benzodiazepines and contributes to its specific chemical and biological activities .

Properties

IUPAC Name

7-bromo-5-phenyl-4-[(E)-3-phenylprop-2-enoyl]-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrN2O2/c25-19-12-13-21-20(15-19)24(18-9-5-2-6-10-18)27(16-22(28)26-21)23(29)14-11-17-7-3-1-4-8-17/h1-15,24H,16H2,(H,26,28)/b14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFNSENIJBLSQW-SDNWHVSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Br)C(N1C(=O)C=CC3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)NC2=C(C=C(C=C2)Br)C(N1C(=O)/C=C/C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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